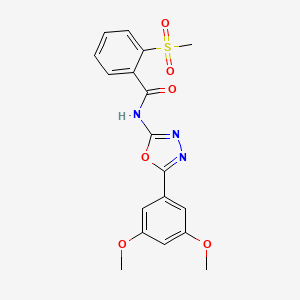

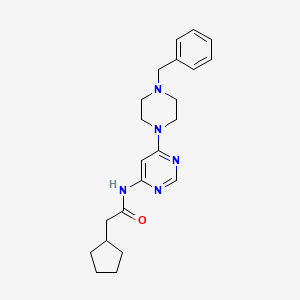

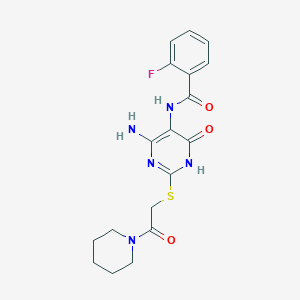

![molecular formula C24H18ClF3N2O2 B2452161 1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one CAS No. 317822-39-2](/img/structure/B2452161.png)

1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core substituted with various functional groups. The 3-chlorophenyl and 3-trifluoromethylbenzoyl groups are attached to the quinoxaline core via a methyl group.Scientific Research Applications

Photoinitiation Ability in Polymerization

1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one and similar compounds have been investigated for their ability to act as photoinitiators in free radical polymerization. The efficiency of these compounds in this role depends on the type of electron donors used, with studies indicating a linear relationship between the rate of polymerization and the free energy of activation for electron transfer processes or the reactivity of free radicals formed in secondary processes (Ź. Kucybala & J. Pa̧czkowski, 1999).

Synthesis of Modified Quinoxaline Derivatives

Research into the synthesis of novel quinoxaline derivatives involves 1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one. These derivatives are obtained through reactions with various electrophiles, resulting in a range of substituted 1H-quinoxaline derivatives, which are potentially useful in various chemical and medicinal applications (G. El‐Hiti, 2003).

Development of Antituberculosis Agents

Some derivatives of 1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one have been evaluated for their potential as antituberculosis agents. These derivatives have shown promise in in vitro studies, indicating potential avenues for the development of new treatments for tuberculosis (Andrés Jaso, Belén Zarranz, Ignacio Aldana, & Antonio Monge, 2003).

Synthesis of Colored Indolo[1,2-a]quinoxalines

Another application of these compounds is in the photocyclisation process to form colored indolo[1,2-a]quinoxalines. This reaction, which involves specific conditions and reagents, results in the formation of compounds with distinct color properties that could have applications in dyeing and coloring processes (A. Atfah, Y. Muhammad, Abu-Shuheil, & J. Hill, 1990).

Safety and Hazards

properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF3N2O2/c1-15-22(31)29(14-16-6-4-9-19(25)12-16)20-10-2-3-11-21(20)30(15)23(32)17-7-5-8-18(13-17)24(26,27)28/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGQXMWQESKNIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

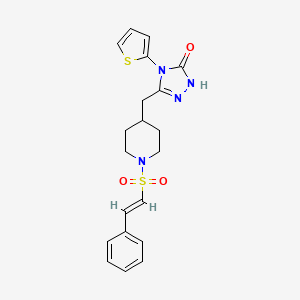

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)

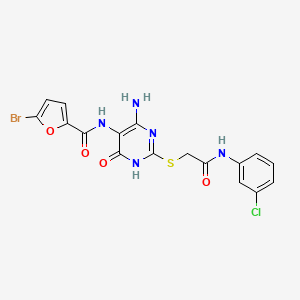

![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452086.png)

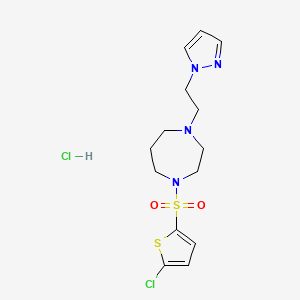

![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)